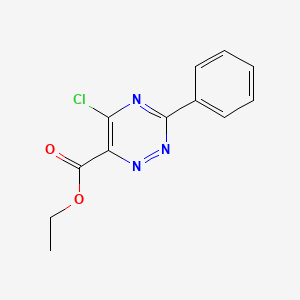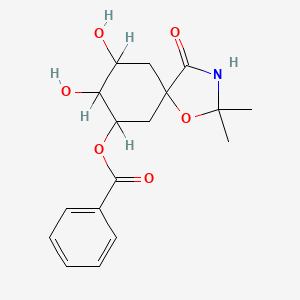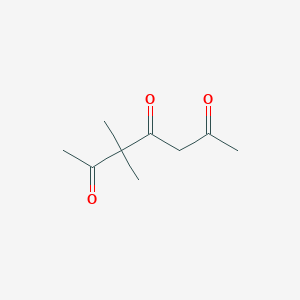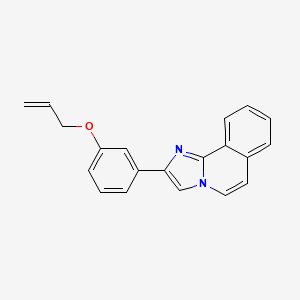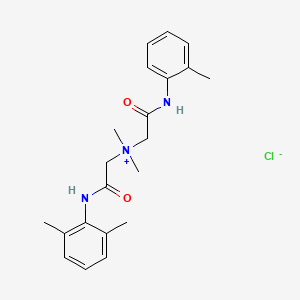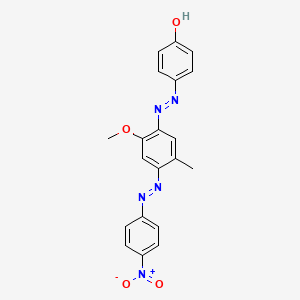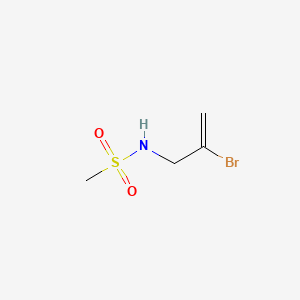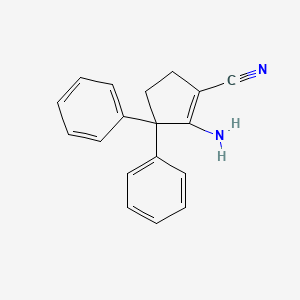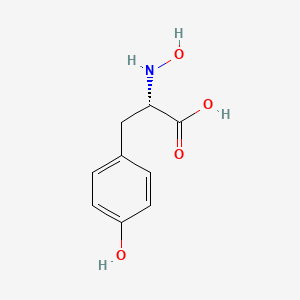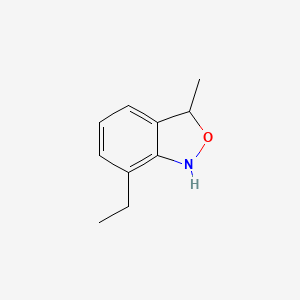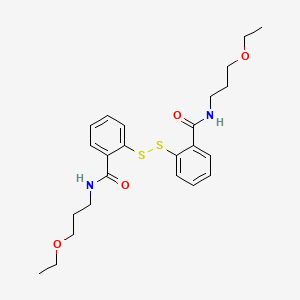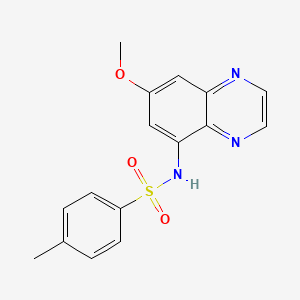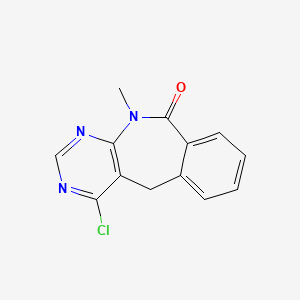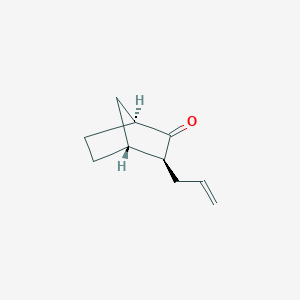
3-Allylnorcamphor, (1S-exo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Allylnorcamphor, (1S-exo)-, involves several steps. One common method includes the reaction of norcamphor with allyl bromide in the presence of a base, such as potassium carbonate, to form the allylated product . The resultant organic layer is then washed with water and saturated saline solution, followed by concentration at reduced pressure and vacuum distillation to obtain the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
3-Allylnorcamphor, (1S-exo)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
3-Allylnorcamphor, (1S-exo)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Allylnorcamphor, (1S-exo)-, involves its interaction with specific molecular targets and pathways. For instance, similar compounds like camphor are known to interact with TRPV1 and TRPV3 receptors, which are involved in nociception and thermosensation . This interaction leads to the activation of these receptors and a rise in intracellular calcium levels, resulting in various physiological effects .
Comparación Con Compuestos Similares
3-Allylnorcamphor, (1S-exo)-, can be compared with other similar compounds such as:
Norcamphor: This compound is structurally similar but lacks the allyl group present in 3-Allylnorcamphor, (1S-exo)-.
3-Allylnorcamphor, exo-(±)-: This racemic mixture contains both enantiomers of 3-Allylnorcamphor, whereas the (1S-exo)- form is a single enantiomer.
The uniqueness of 3-Allylnorcamphor, (1S-exo)-, lies in its specific stereochemistry and the presence of the allyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
73565-72-7 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1S,3S,4R)-3-prop-2-enylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-2-3-9-7-4-5-8(6-7)10(9)11/h2,7-9H,1,3-6H2/t7-,8+,9+/m1/s1 |
Clave InChI |
ICCDPZFFHSCTJZ-VGMNWLOBSA-N |
SMILES isomérico |
C=CC[C@H]1[C@@H]2CC[C@@H](C2)C1=O |
SMILES canónico |
C=CCC1C2CCC(C2)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
